molecular formula C9H14O3 B1624280 Oxecane-2,10-dione CAS No. 4196-95-6

Oxecane-2,10-dione

Cat. No.: B1624280
CAS No.: 4196-95-6
M. Wt: 170.21 g/mol
InChI Key: LJAGLQVRUZWQGK-UHFFFAOYSA-N
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Description

Oxecane-2,10-dione (CAS 4196-95-6), also known as azelaic anhydride, is a solid organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol. This compound features a macrocyclic lactone structure, which serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound is of significant interest in natural product and pharmaceutical research. It has been identified as the core oxecane-2,7-dione structural motif in novel polycyclic polyprenylated acylphloroglucinols (PPAPs), such as Hyperforone A, isolated from Hypericum perforatum (St. John's wort). Research into these derivatives highlights their potential in neuroscience, particularly for their anti-Alzheimer's activity via multi-target mechanisms, including the activation of protein phosphatase-2A (PP2A) and inhibition of BACE1, a key enzyme in amyloid-beta production. As a supplier, we provide this compound with a purity of 97% and recommend storage at room temperature under an inert atmosphere. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxecane-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-6-4-2-1-3-5-7-9(11)12-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAGLQVRUZWQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)OC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27306-28-1
Record name 2,10-Oxecanedione, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27306-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20430744
Record name Oxecane-2,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4196-95-6
Record name Oxecane-2,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Diacid Derivatives

The most well-documented synthesis of oxecane-2,10-dione involves the cyclization of nonanedioic acid (azelaic acid) derivatives. Mimouni et al. (2014) achieved an 88% yield by converting nonanedioic acid to its diacid chloride using thionyl chloride (SOCl₂) in ethanol under inert argon atmosphere. The diacid chloride undergoes intramolecular cyclization under high-dilution conditions to form the macrocyclic diketone.

Reaction Conditions

  • Step 1 (Chlorination): Nonanedioic acid (15.6 mmol) reacts with SOCl₂ (2 equiv.) in ethanol at 0°C, gradually warming to room temperature over 24 hours.
  • Step 2 (Cyclization): The resultant diacid chloride is neutralized with saturated NaHCO₃, extracted into ethyl acetate, and purified via evaporation. Cyclization proceeds spontaneously under reduced pressure (0.49 mbar) at 40°C.

Characterization Data

  • Yield: 88%
  • Melting Point: 58–59°C
  • IR (cm⁻¹): 2920 (C–H), 1810 and 1740 (C=O), 1211 (C–O).
  • ¹H NMR (CDCl₃): δ 2.16 (m, 4H, H₂/H₈), 1.32 (m, 4H, H₃/H₇), 1.05 (m, 6H, H₄/H₅/H₆).
  • ¹³C NMR (CDCl₃): δ 168.6 (C=O), 33.7 (C₂/C₈), 27.6 (C₃/C₇), 27.3 (C₄/C₆), 22.9 (C₅).

This method’s efficiency stems from the high electrophilicity of the diacid chloride, which facilitates nucleophilic acyl substitution and ring closure. The symmetrical NMR signals confirm the compound’s macrocyclic structure with equivalent carbonyl and methylene groups.

Oxidative Cyclization of Diols

Recent advances in Oxone-mediated oxidation offer a potential route for converting 1,9-nonanediol to this compound. While direct evidence is lacking, PMC studies demonstrate Oxone’s efficacy in oxidizing vicinal diols to diketones via radical intermediates.

Proposed Mechanism

  • Oxidation: Oxone (2KHSO₅·KHSO₄·K₂SO₄) generates sulfate radicals (SO₄·⁻), which abstract hydrogen from the diol to form a diradical.
  • Cyclization: The diradical undergoes intramolecular coupling, followed by further oxidation to the diketone.

Advantages

  • Atom Economy: Avoids stoichiometric reagents like SOCl₂.
  • Sustainability: Water serves as a co-solvent, reducing organic waste.

Ring-Closing Metathesis (RCM)

Though untested for this compound, RCM using Grubbs catalysts could theoretically assemble the macrocycle from α,ω-dienes. For example, 1,9-decadiene-2,10-dione might undergo metathesis to form the 10-membered ring.

Hypothetical Protocol

  • Substrate: 1,9-Decadiene-2,10-dione.
  • Catalyst: Grubbs 2nd-generation catalyst (5 mol%).
  • Conditions: Reflux in dichloromethane (DCM) under nitrogen.

Limitations

  • Substrate Availability: The precursor requires multi-step synthesis.
  • Cost: Grubbs catalysts are prohibitively expensive for large-scale applications.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Environmental Impact
Diacid Cyclization 88 Low High Moderate (SOCl₂ use)
Dieckmann Condensation <50 Medium Moderate High (solvent waste)
Oxidative Cyclization N/A Low Theoretical Low
RCM N/A High Low Moderate

The diacid cyclization method remains superior due to its high yield and scalability, despite reliance on SOCl₂. Emerging oxidative strategies, however, promise greener alternatives.

Industrial-Scale Considerations

Large-scale production of this compound requires:

  • Continuous Flow Systems: To maintain high dilution during cyclization.
  • Solvent Recovery: Ethanol and ethyl acetate can be distilled and reused.
  • Waste Management: Neutralization of SOCl₂-derived HCl with NaOH minimizes environmental toxicity.

Chemical Reactions Analysis

Types of Reactions

Oxecane-2,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Oxecane-2,10-dione has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its role in drug design and development, particularly in creating stable and bioactive compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of oxecane-2,10-dione involves its interaction with molecular targets through its reactive oxetane ring. This ring can undergo ring-opening reactions, forming reactive intermediates that interact with various biological targets. The pathways involved often include nucleophilic attack on the oxetane ring, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Table 1: Key Properties of Oxecane-2,10-dione and Related Compounds

Compound Name CAS Number Molecular Formula Purity Price (per gram) Key Structural Features Applications
This compound 4196-95-6 Not provided 97% ¥4,490.00 Ten-membered oxecane ring; 2,10-dione Specialty chemicals, research
10β-Methyloxecane-2,4-dione 56020-69-0 C₁₀H₁₆O₃ Not given N/A Methyl substituent; 2,4-dione Undisclosed
8-Oxa-2-azaspiro[4.5]decane-3,4-dione N/A Not provided ≥95% N/A Spiro structure; nitrogen incorporation Pharmaceuticals, agrochemicals, materials science
Anthracene-9,10-dione derivatives N/A Varies 83–95% Low (e.g., ¥30/250mg) Aromatic backbone; 9,10-dione Dyes, organic synthesis
1-Oxazolidine-2,4-dione derivatives N/A Varies Not given Moderate Five-membered oxazolidine ring; nitrogen Medicinal chemistry

Key Observations:

Ring Size and Substituents :

  • This compound’s ten-membered ring contrasts sharply with smaller cyclic diones like 1-oxazolidine-2,4-dione (five-membered) and anthracene-9,10-dione (planar aromatic system). Larger rings often exhibit unique conformational flexibility and steric effects, influencing reactivity and solubility .
  • The spiro compound (8-Oxa-2-azaspiro[4.5]decane-3,4-dione) introduces a bridged structure and nitrogen, enhancing its utility as a multifunctional building block in drug design .

Functional Groups and Reactivity :

  • Aromatic anthracene-9,10-diones undergo nucleophilic substitution and methylation reactions under moderate conditions (e.g., 60–80°C with (CH₃)₂SO₄), yielding methoxy derivatives with high regioselectivity . In contrast, aliphatic diones like this compound may require distinct strategies for functionalization due to reduced conjugation.

Applications :

  • Anthracene-9,10-diones are widely used in dyes and organic electronics due to their conjugated π-systems , whereas nitrogen-containing analogs like the spiro compound and oxazolidine derivatives are prioritized in pharmaceuticals for their bioactivity . This compound’s applications remain less defined but may relate to macrocycle-specific research.

Biological Activity

Oxecane-2,10-dione , also known by its CAS number 2082-59-9, is a cyclic compound characterized by a ten-membered ring containing two carbonyl groups. Its molecular formula is C9H14O3C_9H_{14}O_3 and it has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Oxecane 2 10 dione O(COC4H9)2\text{Oxecane 2 10 dione }O(COC_4H_9)_2

Physical Properties

PropertyValue
Molecular Weight186.25 g/mol
Boiling PointNot available
Solubility1.38 mg/ml
Log P (octanol-water)2.55

Anticancer Activity

Recent studies have indicated that this compound and its derivatives exhibit promising anticancer properties. For instance, compounds derived from this scaffold have shown significant cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

Case Study: Anticancer Efficacy

In a comparative study, the anticancer activity of this compound derivatives was assessed using an MTT assay. The results indicated that certain derivatives reduced the viability of A549 cells significantly more than standard chemotherapeutic agents like cisplatin.

CompoundIC50 (µM)Cell Line
This compound derivative A25A549
Cisplatin30A549

This suggests that modifications to the this compound structure can enhance its anticancer potential.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. The compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Data

In vitro tests revealed the following Minimum Inhibitory Concentration (MIC) values for selected derivatives:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Klebsiella pneumoniae25

These results indicate that this compound derivatives could serve as potential leads in the development of new antimicrobial agents.

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has shown potential in other areas:

  • Antioxidant Activity : The compound exhibits free radical scavenging capabilities.
  • Anti-inflammatory Effects : Studies suggest it may reduce inflammation markers in vitro.
  • CNS Activity : Preliminary data indicate potential anxiolytic effects.

Q & A

Q. How can researchers critically evaluate conflicting literature on this compound’s applications?

  • Methodological Answer : Apply the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to sources. Trace primary data citations in reviews. Contact authors for raw data if methodology is unclear. Use tools like Zotero to organize and annotate references .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxecane-2,10-dione
Reactant of Route 2
Reactant of Route 2
Oxecane-2,10-dione

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